2-{[6-(diethylsulfamoyl)-4-methylquinolin-2-yl]sulfanyl}-N-(4-fluoro-2-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[6-(diethylsulfamoyl)-4-methylquinolin-2-yl]sulfanyl}-N-(4-fluoro-2-methylphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core, a sulfanyl group, and a sulfonamide moiety, making it a subject of interest for researchers in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[6-(diethylsulfamoyl)-4-methylquinolin-2-yl]sulfanyl}-N-(4-fluoro-2-methylphenyl)acetamide typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Introduction of the Sulfonamide Group: The diethylsulfamoyl group is introduced via sulfonation, where the quinoline derivative reacts with diethylsulfamoyl chloride in the presence of a base such as pyridine.
Attachment of the Sulfanyl Group: The sulfanyl group is added through a nucleophilic substitution reaction, where a thiol reacts with the quinoline derivative.
Acetamide Formation: The final step involves the reaction of the intermediate with 4-fluoro-2-methylaniline and acetic anhydride to form the acetamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or the sulfonamide moiety, converting them to amines or thiols, respectively.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, introducing various substituents.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Halogenating agents like bromine or chlorinating agents like thionyl chloride (SOCl2).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Halogenated derivatives and other substituted quinolines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it useful in elucidating biological pathways.
Medicine
The compound has potential medicinal applications, particularly as an antimicrobial or anticancer agent. Its sulfonamide group is known for its antibacterial properties, while the quinoline core is a common motif in antimalarial drugs.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 2-{[6-(diethylsulfamoyl)-4-methylquinolin-2-yl]sulfanyl}-N-(4-fluoro-2-methylphenyl)acetamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the quinoline core can intercalate with DNA, disrupting cellular processes. The compound’s effects are mediated through pathways involving enzyme inhibition and DNA interaction.
Comparison with Similar Compounds
Similar Compounds
Sulfonamides: Similar compounds include other sulfonamide derivatives like sulfamethoxazole and sulfasalazine, which are used as antibiotics.
Quinolines: Compounds like chloroquine and quinine, which are used as antimalarial drugs, share the quinoline core structure.
Uniqueness
What sets 2-{[6-(diethylsulfamoyl)-4-methylquinolin-2-yl]sulfanyl}-N-(4-fluoro-2-methylphenyl)acetamide apart is its combination of a sulfonamide group with a quinoline core and a sulfanyl linkage. This unique structure provides a multifaceted approach to interacting with biological targets, making it a promising candidate for further research and development.
Properties
Molecular Formula |
C23H26FN3O3S2 |
---|---|
Molecular Weight |
475.6 g/mol |
IUPAC Name |
2-[6-(diethylsulfamoyl)-4-methylquinolin-2-yl]sulfanyl-N-(4-fluoro-2-methylphenyl)acetamide |
InChI |
InChI=1S/C23H26FN3O3S2/c1-5-27(6-2)32(29,30)18-8-10-21-19(13-18)15(3)12-23(26-21)31-14-22(28)25-20-9-7-17(24)11-16(20)4/h7-13H,5-6,14H2,1-4H3,(H,25,28) |
InChI Key |
NAZIAGHSXPPDMJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC2=C(C=C1)N=C(C=C2C)SCC(=O)NC3=C(C=C(C=C3)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.